molecular formula C19H19NO3S B2851856 N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 863445-92-5

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B2851856
CAS No.: 863445-92-5
M. Wt: 341.43
InChI Key: FXCAEKVLTVDVGR-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a benzamide derivative featuring two distinct substituents:

  • A 3,5-dimethylphenyl group (electron-donating methyl groups in meta positions).
  • A 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety (a sulfone-containing heterocyclic ring with electron-withdrawing properties).

This dual substitution imparts unique electronic and steric characteristics.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-10-15(2)12-18(11-14)20(17-8-9-24(22,23)13-17)19(21)16-6-4-3-5-7-16/h3-12,17H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCAEKVLTVDVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is an organic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzamide moiety linked to a thiophene derivative, specifically a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The molecular formula is C₁₅H₁₅N₃O₂S, and it exhibits several functional groups that contribute to its chemical properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thiophene Derivative : This can be achieved through cyclization reactions involving appropriate precursors.
  • Benzamide Formation : The reaction of the thiophene derivative with a suitable amine results in the formation of the benzamide linkage.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by interfering with key cellular pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound has been observed to bind effectively to specific enzymes involved in metabolic pathways, suggesting a role as an enzyme inhibitor.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesUnique Characteristics
N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideSimilar benzamide coreDifferent phenyl substitution
N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamideVariations in thiopheneAltered electronic properties
2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamideBromine substitutionEnhanced reactivity due to halogen

The distinct combination of substituents in this compound may confer unique biological activities that differentiate it from its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Testing : Research conducted by Microbial Drug Resistance showed that related compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

Structural Differences :

  • Core Structure : Hydroxynaphthalene-carboxamide vs. benzamide with a dihydrothiophen sulfone.
  • Substituents : Both share the 3,5-dimethylphenyl group, but the target compound replaces the hydroxynaphthalene with a sulfone-containing heterocycle.

Functional Insights :

  • In spinach chloroplast studies, the hydroxynaphthalene analog exhibited photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM). Activity was attributed to electron-withdrawing substituents and lipophilicity .
  • However, the dihydrothiophen ring’s reduced aromaticity compared to naphthalene could alter binding dynamics.

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

Structural Differences :

  • Core Structure : Trichloro-acetamide vs. benzamide.
  • Substituents : Both feature 3,5-dimethylphenyl, but the trichloromethyl group in the analog is strongly electron-withdrawing.

Functional Insights :

  • Crystallographic data revealed two molecules in the asymmetric unit , influenced by meta-substituents .
  • Hypothesis for Target Compound : The sulfone group in the target may confer similar electron-withdrawing effects as trichloromethyl, but with higher polarity. This could impact solubility and crystal packing.

(E)-N-(3,5-Dimethoxyphenyl)-N-(5-Oxopent-3-en-1-yl)Benzamide

Structural Differences :

  • Substituents : 3,5-Dimethoxyphenyl (electron-donating methoxy groups) vs. 3,5-dimethylphenyl (electron-donating methyl groups).
  • Additional Group : The analog includes a conjugated oxopentenyl chain, absent in the target compound.

Functional Insights :

  • The methoxy groups in the analog may reduce lipophilicity compared to methyl groups.
  • Hypothesis for Target Compound : Methyl groups in the target may enhance lipophilicity, favoring membrane penetration in biological systems.

Critical Analysis of Substituent Effects

  • Electron-Withdrawing vs. Donating Groups :
    • Fluorine or sulfone groups (electron-withdrawing) enhance PET inhibition in analogs , suggesting the target’s sulfone may similarly boost activity.
    • Methyl/methoxy groups (electron-donating) modulate lipophilicity and steric hindrance.
  • Positional Influence :
    • Meta-substituents (3,5 positions) optimize spatial arrangement for target engagement, as seen in PET inhibitors and crystallographic studies .

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